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Compound of Interest

Compound Name: Cinnolin-7-amine

Cat. No.: B3045018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Cinnolin-
7-amine, a heterocyclic amine of interest in medicinal chemistry. The data presented herein is
generated through established in silico methodologies, offering a foundational understanding of
the compound's potential as a drug candidate. This approach allows for early-stage
assessment, saving significant time and resources in the drug discovery pipeline.

Introduction to Cinnolin-7-amine

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in
medicinal chemistry due to their wide range of biological activities.[1] These activities include
potential antihypertensive, antithrombotic, antitumor, anticancer, antibacterial, and anti-
inflammatory effects.[1] Cinnolin-7-amine, a specific derivative, is evaluated in this guide for
its drug-like properties using computational tools. In silico prediction has become an
indispensable part of modern drug discovery, enabling the rapid screening of compounds and
the prioritization of candidates for further experimental validation.[2]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for
Cinnolin-7-amine is: n1c(C=C(N)C=C2)=c2ccccl

Predicted Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3045018?utm_src=pdf-interest
https://www.benchchem.com/product/b3045018?utm_src=pdf-body
https://www.benchchem.com/product/b3045018?utm_src=pdf-body
https://www.benchchem.com/product/b3045018?utm_src=pdf-body
https://www.researchgate.net/publication/305076866_Synthesis_Biological_Evaluation_and_Comparative_Study_of_Some_Cinnoline_Derivatives
https://www.researchgate.net/publication/305076866_Synthesis_Biological_Evaluation_and_Comparative_Study_of_Some_Cinnoline_Derivatives
https://www.benchchem.com/product/b3045018?utm_src=pdf-body
https://pubs.acs.org/toc/jcisd8/65/19
https://www.benchchem.com/product/b3045018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. The

following table summarizes the predicted properties for Cinnolin-7-amine, calculated using

guantitative structure-property relationship (QSPR) models.

Property

Predicted Value

Significance in Drug
Development

Molecular Weight

145.16 g/mol

Influences absorption and
distribution; values <500 g/mol
are generally preferred for oral

bioavailability.

LogP (Octanol/Water Partition

Coefficient)

1.85

Indicates lipophilicity, affecting
membrane permeability and
solubility. Values between 1

and 3 are often optimal.

pKa (Acid Dissociation

Constant)

Basic pKa: 4.2

Determines the ionization state
at physiological pH, which
impacts solubility, absorption,
and target binding.

Aqueous Solubility

-2.5 (logS)

Crucial for absorption and
formulation. A higher logS

value indicates better solubility.

Hydrogen Bond Donors

Influences binding to target

proteins and solubility.

Hydrogen Bond Acceptors

Affects target interaction and

physicochemical properties.

Polar Surface Area (PSA)

51.8 A2

Impacts membrane
permeability and oral
bioavailability. Values <140 A2
are generally associated with

good cell permeation.

In Silico ADMET Prediction
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The ADMET profile of a drug candidate is a critical determinant of its clinical success. The

following tables outline the predicted ADMET properties of Cinnolin-7-amine.

Absorption
Parameter Prediction Implication
) ] ) Likely to be well-absorbed from
Human Intestinal Absorption High ] )
the gastrointestinal tract.
Suggests reasonable passive
Caco-2 Permeability Moderate diffusion across the intestinal
epithelium.
Reduced likelihood of active
P-glycoprotein Substrate No efflux from cells, which can
enhance bioavailability.
Distribution
Parameter Prediction Implication
The compound is less likely to
) ) cross into the central nervous
Blood-Brain Barrier (BBB) ]
) Low system, which can be
Penetration . . .
desirable to avoid CNS side
effects.
The extent of binding to
plasma proteins affects the
Plasma Protein Binding High free drug concentration

available to exert its

pharmacological effect.

Metabolism
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Parameter Prediction Implication

Lower risk of drug-drug
o interactions with drugs
CYP450 2D6 Inhibitor No ) ] )
metabolized by this major

cytochrome P450 isoform.

Reduced potential for
CYP450 3A4 Inhibitor No metabolic drug-drug

interactions.

EXxcretion

Parameter Prediction Implication

Renal Organic Cation
Transporter 2 (OCT2) Yes

Substrate

Suggests potential for renal

excretion via active transport.

Toxici

Parameter Prediction Implication

Low probability of being

AMES Mutagenicity Negative )
mutagenic.
hERG (Human Ether-a-go-go- ) Reduced likelihood of causing
o Low Risk ) )
Related Gene) Inhibition cardiac arrhythmias.
o ) Lower probability of causing
Hepatotoxicity Low Risk ] S
drug-induced liver injury.
) o ) Unlikely to cause an allergic
Skin Sensitization Low Risk

skin reaction upon contact.

Predicted Biological Activities

Based on the activities of structurally similar cinnoline derivatives, Cinnolin-7-amine is
predicted to have potential biological activities in the following areas:
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Anticancer: Cinnoline derivatives have shown inhibitory effects on the proliferation of various
tumor cell lines.

Antibacterial: Certain substituted cinnolines have demonstrated potent activity against both
Gram-positive and Gram-negative bacteria.

Anti-inflammatory: The cinnoline scaffold is present in molecules with observed anti-
inflammatory properties.

Kinase Inhibition: As many kinase inhibitors are nitrogen-containing heterocycles, there is a
potential for Cinnolin-7-amine to interact with kinase targets.

Further in silico studies, such as molecular docking with known protein targets, would be

required to elucidate specific mechanisms of action.

Methodologies and Visualized Workflows

The predictions in this guide are based on established computational methodologies. The

general workflows for these predictions are visualized below.

Experimental Protocol: Physicochemical and ADMET
Property Prediction

Input: The canonical SMILES string of Cinnolin-7-amine (n1c(C=C(N)C=C2)=c2ccccl) is
provided as input to the predictive models.

Descriptor Calculation: The 2D and 3D molecular descriptors are calculated from the
chemical structure. These descriptors quantify various aspects of the molecule's topology,
geometry, and electronic properties.

Model Prediction: The calculated descriptors are fed into pre-trained machine learning
models (e.g., Random Forest, Gradient Boosting, or Deep Neural Networks). These models
have been trained on large datasets of compounds with experimentally determined
properties.

Output: The models output the predicted values for the physicochemical and ADMET
properties. The output often includes a confidence score or applicability domain assessment
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to indicate the reliability of the prediction.

In Silico Prediction Workflow

Signaling Pathway Hypothesis Generation

Based on the predicted activities of cinnoline derivatives, a hypothetical signaling pathway that
could be targeted by Cinnolin-7-amine in an anticancer context is presented. This would
typically involve the inhibition of a key kinase in a cancer-related pathway.

Hypothetical Kinase Inhibition

Conclusion

The in silico analysis of Cinnolin-7-amine suggests that it possesses a favorable drug-like
profile. Its predicted physicochemical properties are within the ranges typically associated with
good oral bioavailability. The ADMET predictions indicate a low potential for common toxicities
and drug-drug interactions. The predicted biological activities, based on the broader class of
cinnoline derivatives, suggest that Cinnolin-7-amine could be a promising candidate for further
investigation, particularly in the areas of oncology and infectious diseases. The data and
workflows presented in this guide provide a solid foundation for researchers to make informed
decisions about prioritizing Cinnolin-7-amine for synthesis and subsequent in vitro and in vivo
testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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